molecular formula C10H7ClF3NO4S B8502262 8-Chloro-1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl trifluoromethane-sulfonate

8-Chloro-1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl trifluoromethane-sulfonate

Cat. No. B8502262
M. Wt: 329.68 g/mol
InChI Key: DIWBETSFOYKHPJ-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

To a solution of 8-chloro-1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl trifluoromethanesulfonate (66a, 300 mg, 0.910 mmol) in DMF (5 mL) was added 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (205 mg, 0.956 mmol), PdCl2(dppf)-DCM (74.3 mg, 0.0910 mmol), and Na2CO3 (289 mg, 2.73 mmol). The reaction mixture was degassed with N2 and stirred in a sealed tube at 80° C. for 2 days. The reaction mixture was adjusted to pH 7 and purified by preparative chromatography to give 8-chloro-7-(1-methyl-1H-pyrazol-5-yl)-3,4-dihydroisoquinolin-1(2H)-one (66b, 48 mg, 20%) as an oil.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
289 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
74.3 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[C:16]([Cl:17])=[C:15]2[C:10]([CH2:11][CH2:12][NH:13][C:14]2=[O:18])=[CH:9][CH:8]=1)(=O)=O.[CH3:21][N:22]1[C:26](B2OC(C)(C)C(C)(C)O2)=[CH:25][CH:24]=[N:23]1.C([O-])([O-])=O.[Na+].[Na+]>CN(C=O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[Cl:17][C:16]1[C:7]([C:26]2[N:22]([CH3:21])[N:23]=[CH:24][CH:25]=2)=[CH:8][CH:9]=[C:10]2[C:15]=1[C:14](=[O:18])[NH:13][CH2:12][CH2:11]2 |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CC=C2CCNC(C2=C1Cl)=O)(F)F
Name
Quantity
205 mg
Type
reactant
Smiles
CN1N=CC=C1B1OC(C(O1)(C)C)(C)C
Name
Quantity
289 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
74.3 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred in a sealed tube at 80° C. for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed with N2
CUSTOM
Type
CUSTOM
Details
purified by preparative chromatography

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
ClC=1C(=CC=C2CCNC(C12)=O)C1=CC=NN1C
Measurements
Type Value Analysis
AMOUNT: MASS 48 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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